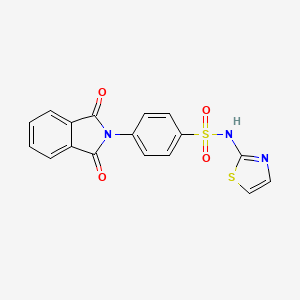
4-(2-Pyridyl)thiosemicarbazide
Vue d'ensemble
Description
4-(2-Pyridyl)thiosemicarbazide is a chemical compound with the molecular formula C6H8N4S . It has an average mass of 168.219 Da and a monoisotopic mass of 168.046967 Da .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . It has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single-crystal X-ray and spectroscopic techniques . The geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thiosemicarbazides are known to be a source in heterocyclic synthesis . They exist in tautomeric C=S (thione) and (C–S) thiol forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C6H8N4S, average mass of 168.219 Da, and monoisotopic mass of 168.046967 Da .Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Engineering
- Application : 4-(2-Pyridyl)thiosemicarbazide derivatives have been used to create supramolecular hydrogen bonding arrays and metal-supramolecular structures. These are excellent candidates for use in supramolecular chemistry and crystal engineering due to their elegant assemblies and solvent-accessible channels (Pandurangan et al., 2013).
Antimicrobial Agents
- Application : Derivatives of this compound, such as 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl, have been synthesized and characterized for their potential as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria (Zamani et al., 2003).
Spectroscopy and Thermal Behavior Studies
- Application : this compound derivatives have been used in the synthesis and spectrochemical characterization of cobalt (II) complexes. These studies include pH-metric and thermal behavior analysis, contributing to the understanding of the geometric and kinetic properties of these compounds (Yousef et al., 2011).
Synthesis of Novel Heterocyclic Derivatives
- Application : A range of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) have been synthesized using this compound, exploring its potential in creating diverse bioactive compounds. These compounds have been tested for their antimicrobial and antiviral properties, including against HIV-1 (Szulczyk et al., 2017).
Antimalarial and Antileukemic Agents
- Application : Complexes formed from this compound derivatives with various metals have been studied for their potential as antimalarial and antileukemic agents. These studies provide insights into the medicinal chemistry applications of these compounds (Scovill et al., 1982).
Synthesis and Characterization of Novel Compounds
- Application : this compound has been utilized in synthesizing and characterizing various novel compounds with potential bioactive properties. These include derivatives with applications in antimicrobial activities and enzyme inhibition profiles (Bulut et al., 2018).
Structural and Spectral Studies
- Application : The compound has been used in structural and spectral studies, aiding in the understanding of molecular and crystal structures. This contributes to the field of spectrochemistry and crystallography (Suni et al., 2006).
Synthesis of Pyridine and Naphthyl Substituted Compounds
- Application : this compound has been involved in synthesizing pyridine and naphthyl substituted compounds with potential antimicrobial activities, expanding its application in pharmaceutical research (Zamani et al., 2004).
Medicinal Chemistry
- Application : Thiosemicarbazide derivatives, including those derived from this compound, have shown high activity against Mycobacterium bovis, demonstrating their potential in medicinal chemistry for treating bacterial infections (Sardari et al., 2017).
Safety and Hazards
While specific safety and hazard data for 4-(2-Pyridyl)thiosemicarbazide is not available, thiosemicarbazide, a related compound, is known to be harmful in contact with skin and fatal if swallowed . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Future research directions could involve the exploration of the biological applications of 4-(2-Pyridyl)thiosemicarbazide, given the known biological activities of thiosemicarbazides . Additionally, the use of thiosemicarbazide functionalized carbon quantum dots as a fluorescent probe for the determination of some oxicams has been suggested .
Propriétés
IUPAC Name |
1-amino-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRKAUFAZVXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



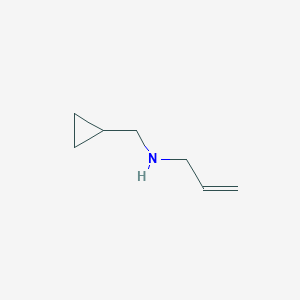
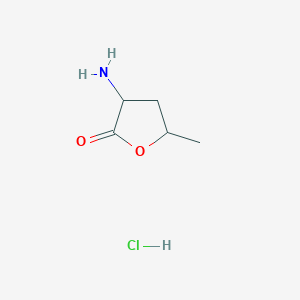
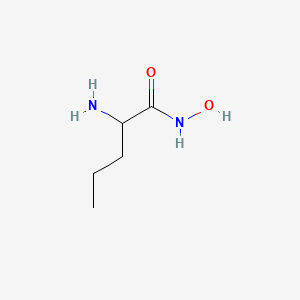

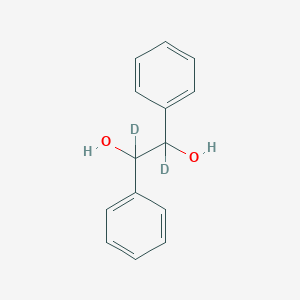
![Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene](/img/structure/B3262858.png)
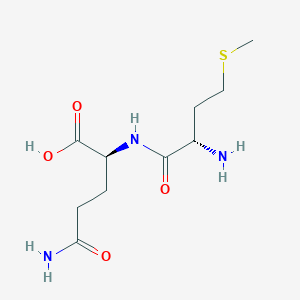
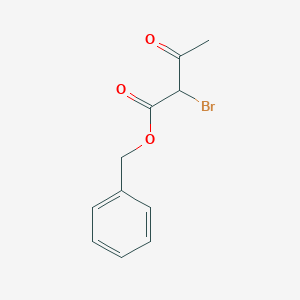
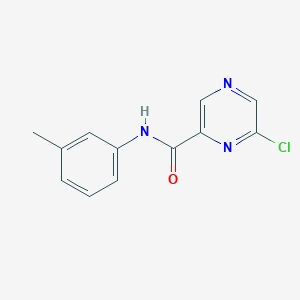
![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)
![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)
![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)
